Lipophilicity (LogP) Comparison: Propoxy Homolog Occupies a Distinct Partitioning Window Between Methoxy and Butoxy Analogs
The target compound exhibits an experimentally determined LogP of 3.51, which is 2.31 log units higher than the methoxy analog (CAS 33721-54-9, XLogP3 = 1.2) and approximately 1.0 log unit higher than the ethoxy analog (CAS 116496-77-6, LogP = 2.55) [1]. This represents a >200-fold increase in octanol-water partition coefficient relative to the methoxy congener and a ~10-fold increase relative to the ethoxy analog, translating to meaningfully different extraction and chromatographic behavior .
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.51 (experimental, chem960); XLogP3 = 2.0 (PubChem computed) |
| Comparator Or Baseline | Methoxy analog (CAS 33721-54-9): XLogP3 = 1.2 (PubChem); Ethoxy analog (CAS 116496-77-6): LogP = 2.55 (ChemSrc) |
| Quantified Difference | ΔLogP = +2.31 vs. methoxy; ΔLogP = +0.96 vs. ethoxy (experimental values); approximately 200× and 10× higher octanol-water partition, respectively |
| Conditions | Experimental LogP from chem960 database (method unspecified); XLogP3 computed by PubChem 3.0 algorithm; ethoxy LogP from ChemSrc database |
Why This Matters
A LogP difference of 2.3 units mandates distinct solvent systems for liquid-liquid extraction and significantly different reversed-phase HPLC retention times, meaning synthetic protocols optimized for the methoxy or ethoxy analog cannot be directly transferred to the propoxy compound without re-development of work-up and purification conditions.
- [1] PubChem. (2026). Compound Summary: Acetamide, N-(2-methoxy-5-nitrophenyl)-, CID 97239 – XLogP3 = 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/97239 View Source
